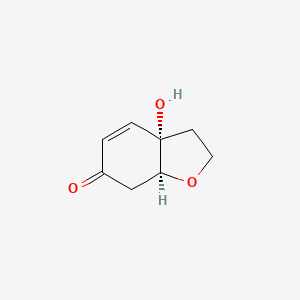

(+)-Rengyolone

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C8H10O3 |

|---|---|

分子量 |

154.16 g/mol |

IUPAC 名称 |

(3aS,7aS)-3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one |

InChI |

InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2/t7-,8+/m0/s1 |

InChI 键 |

HSGPAWIMHOPPDA-JGVFFNPUSA-N |

SMILES |

C1COC2C1(C=CC(=O)C2)O |

手性 SMILES |

C1CO[C@@H]2[C@]1(C=CC(=O)C2)O |

规范 SMILES |

C1COC2C1(C=CC(=O)C2)O |

同义词 |

cleroindicin F |

产品来源 |

United States |

Isolation and Initial Structural Characterization of + Rengyolone

Rengyolone was first isolated in 1984 from the fruits of Forsythia suspensa. researchgate.net The isolation process involved extracting the plant material with methanol (B129727), followed by a partition with ethyl acetate (B1210297) and water. researchgate.net The ethyl acetate soluble fraction was then subjected to further separation techniques to yield the compound, which was initially described as a colorless oil. researchgate.net It has also been isolated from other plant species, including Halleria lucida and Clerodendrum indicum. nih.govorganic-chemistry.org In the study on Clerodendrum indicum, the compound was named cleroindicin F. datapdf.com

Initial characterization of the isolated substance indicated a molecular formula of C₈H₁₀O₃, as determined by mass spectrometry. researchgate.net Infrared spectroscopy suggested the presence of a hydroxyl group (a broad absorption at 3420 cm⁻¹) and an α,β-unsaturated carbonyl group (1680 cm⁻¹). researchgate.net Despite the presence of a hydroxyl group, the compound was found to be resistant to acetylation with acetic anhydride (B1165640) in pyridine (B92270) at room temperature, suggesting the hydroxyl group is in a sterically hindered position. researchgate.net

Spectroscopic and Chiroptical Analysis

Proposed Biosynthetic Precursors and Intermediates

The biosynthetic journey to this compound is believed to commence with precursors from the shikimic acid pathway, which is responsible for producing aromatic amino acids. mdpi.com Tyrosine is considered a primary precursor for the formation of the phenylethanoid backbone. mdpi.comwum.edu.pl

The proposed pathway involves the following key stages:

Formation of Tyrosol: The precursor tyrosine is converted to tyrosol. It is speculated that tyrosine can be metabolized to tyrosol through several routes, including via the intermediates 4-hydroxyphenylpyruvate (4-HPP) or tyramine. mdpi.com

Glycosylation to Salidroside (B192308): Tyrosol then undergoes glycosylation, a reaction catalyzed by a uridine (B1682114) diphosphate-glucosyltransferase (UGT), to form salidroside. mdpi.com This reaction involves the transfer of a glucose molecule from UDP-glucose to tyrosol. mdpi.com While several UGTs have been identified for salidroside synthesis in various plants, the specific enzyme in rengyolone-producing species is not confirmed. mdpi.com

Formation of Cornoside: The biosynthetic route is thought to proceed from salidroside to cornoside. researchgate.netmdpi.com This transformation likely involves oxidation and reduction steps. mdpi.com

Generation of the Rengyolone Aglycone: A plausible biosynthetic model suggests that this compound is formed from a p-quinolethanoid glycoside intermediate, such as cornoside. acs.org The proposed step involves the enzymatic cleavage of the glycosidic bond, which releases a reactive aglycone. acs.org

Chemical simulations have provided support for these proposed precursor relationships. For instance, the aglycone of salidroside, p-hydroxyphenylethanol, can be chemically converted to rengyolone via photo-oxygenation to a dienone alcohol intermediate, which then undergoes spontaneous cyclization. researchgate.net

| Compound | Proposed Role in Biosynthesis | Reference |

|---|---|---|

| Tyrosine | Primary precursor from the shikimic acid pathway | mdpi.com |

| Tyrosol | Core phenylethanoid intermediate derived from tyrosine | mdpi.commdpi.com |

| Salidroside | Glycosylated intermediate formed from tyrosol | researchgate.netmdpi.com |

| Cornoside | Proposed glycosidic precursor to the rengyolone aglycone | researchgate.netmdpi.comacs.org |

Elucidation of Key Enzymatic Transformations in this compound Biosynthesis

While a plausible pathway has been outlined, the specific enzymatic transformations leading to this compound are not well understood, and the enzymes themselves have not been isolated. mdpi.com The proposed mechanisms are largely based on biomimetic chemical syntheses and biosynthetic logic. acs.orgresearchgate.net

To date, the specific enzymes that catalyze the final steps in the formation of this compound have not been identified or characterized. mdpi.com Research has indicated that the biosynthetic pathways for cyclohexylethanol derivatives are not thoroughly studied, and the enzymatic steps remain largely unclear. mdpi.com The understanding of these transformations currently relies on chemical syntheses that mimic the proposed biological reactions rather than on studies with isolated enzymes. researchgate.net

The key transformation in the biosynthesis of this compound is the formation of its characteristic cyclohexene (B86901) dione (B5365651) ring structure from an acyclic precursor. The proposed mechanisms, while not yet confirmed through direct enzymatic studies, include:

Glycosidic Bond Cleavage: The pathway likely involves an enzyme, such as a glycosidase, that cleaves the sugar moiety from a glycosidic intermediate like cornoside. acs.org This cleavage would release a highly reactive aglycone.

Intramolecular Cyclization: Following the deglycosylation, the aglycone is proposed to undergo a stereoselective intramolecular cyclization to form the rengyolone scaffold. acs.org One plausible mechanism is an oxa-Michael reaction, where a hydroxyl group on the ethanol (B145695) side chain attacks the activated quinone-like ring of the aglycone. acs.org

An alternative, chemically-simulated route suggests that the aglycone of salidroside is first oxygenated to form a dienone alcohol, which then spontaneously cyclizes to yield rengyolone. researchgate.net This suggests the involvement of an oxidase in the biosynthetic pathway. researchgate.netnih.gov

| Proposed Transformation | Precursor | Product | Plausible Reaction Mechanism | Reference |

|---|---|---|---|---|

| Deglycosylation | Cornoside | Rengyolone Aglycone | Enzymatic hydrolysis of the glycosidic bond | acs.org |

| Cyclization | Rengyolone Aglycone | This compound | Intramolecular oxa-Michael addition | acs.org |

| Oxidative Cyclization | p-Hydroxyphenylethanol (Salidroside Aglycone) | This compound | Photo-oxygenation followed by spontaneous cyclization (chemical simulation) | researchgate.net |

Genetic Basis of this compound Biosynthesis

The genetic foundation for the biosynthesis of this compound is currently unknown. The identification and characterization of the underlying genes and gene clusters are essential for a complete understanding of the pathway and for potential biotechnological applications.

As the enzymes responsible for this compound biosynthesis have not been identified, the corresponding biosynthetic gene cluster (BGC) has not been located, cloned, or characterized. The discovery of natural product BGCs typically relies on knowing at least one of the key enzymes to create genetic probes or on genome mining approaches, which have not yet been successfully applied to rengyolone.

There are currently no published studies on the manipulation of the this compound biosynthetic pathway using genetic engineering techniques. Such work is contingent upon the prior identification and characterization of the relevant biosynthetic genes and enzymes. Once the genetic basis is established, metabolic engineering strategies could potentially be employed to enhance the production of this compound in its native producer or through heterologous expression in a suitable host organism. frontiersin.orgosti.govnih.gov

Regulation of this compound Production in Natural Systems

The precise regulatory mechanisms governing the biosynthesis of this compound in plants such as Forsythia suspensa are not yet fully elucidated. researchgate.net However, insights can be drawn from the broader regulation of phenylethanoid glycosides (PhGs), a class of compounds to which rengyolone is biosynthetically related. researchgate.netnih.gov The production of these secondary metabolites is intricately controlled by developmental, tissue-specific, and environmental factors.

Developmental and Tissue-Specific Accumulation

Research on Forsythia species demonstrates that the accumulation of PhGs, which are precursors or related metabolites to rengyolone, varies significantly between different plant organs and developmental stages. For instance, in Forsythia suspensa, forsythoside (B13851194) A is a major compound found in high concentrations in both the fruits and leaves. nih.gov A detailed analysis of the fruit revealed that unripe fruit walls, in particular, accumulate large amounts of PhGs like acteoside (in F. europaea) and forsythoside A (in F. suspensa). nih.gov The concentration and composition of these compounds change as the fruit ripens, indicating that the biosynthetic pathways are under strict developmental control. nih.gov This spatio-temporal regulation suggests that the genes encoding the biosynthetic enzymes for the rengyolone pathway are likely expressed in a highly controlled manner, specific to certain tissues and growth periods.

Influence of Environmental Stimuli

The production of plant secondary metabolites is often a response to external pressures. The biosynthesis of PhGs may be influenced by various stress stimuli, such as microbial attack. mdpi.com This suggests that this compound and related compounds could be part of the plant's induced chemical defense system. The activation of these biosynthetic pathways upon stress would likely be mediated by complex signaling cascades, leading to the upregulation of specific biosynthetic genes and a subsequent increase in compound production. While direct evidence for this compound is pending, this is a common regulatory pattern for many specialized plant metabolites.

The table below summarizes the observed regulatory patterns for key phenylethanoid glycosides in Forsythia species, providing a contextual framework for the potential regulation of this compound.

| Compound | Plant Species | Plant Tissue | Observed Regulation |

| Forsythoside A | Forsythia suspensa | Fruits and Leaves | Main compound, with high accumulation (88.3 mg g⁻¹ DW) in leaves. nih.gov |

| Forsythoside A | Forsythia suspensa | Unripe Fruit Walls | High accumulation (80.4 mg g⁻¹ DW). nih.gov |

| Forsythoside A | Forsythia suspensa | Seeds (from unripe fruit) | Rich in the compound (47 mg g⁻¹ DW). nih.gov |

| Acteoside | Forsythia europaea | Unripe Fruit Walls | High accumulation (71.4 mg g⁻¹ DW). nih.gov |

| Forsythoside A | F. × intermedia | Leaves | Main compound. nih.gov |

Overview of Major Research Trajectories for + Rengyolone

Natural Sources and Origin of this compound

Botanical/Microbial Identification of Producer Organisms

This compound has been isolated from a variety of plant species. Initial isolation and characterization efforts identified it in the fruits of Forsythia suspensa (Vahl) of the Oleaceae family, a plant significant in traditional Eastern medicine. cdnsciencepub.comcdnsciencepub.com Subsequent research has confirmed its presence in other related species, such as Forsythia koreana. medchemexpress.comnih.gov Beyond the Forsythia genus, this compound, also identified by the synonym halleridone, has been found in Halleria lucida and Clerodendrum indicum. mdpi.comresearchgate.net Further investigations have expanded the list of producer organisms to include plants from different families, such as Incarvillea mairei (including the grandiflora variety) and the root of Eurya emarginata (Thumb) Makino. nih.govresearchgate.netrsc.org

Table 1: Identified Natural Sources of this compound

| Family | Genus | Species | Plant Part |

|---|---|---|---|

| Oleaceae | Forsythia | suspensa | Fruits |

| Oleaceae | Forsythia | koreana | Fruits |

| Scrophulariaceae | Halleria | lucida | Not Specified |

| Lamiaceae | Clerodendrum | indicum | Not Specified |

| Bignoniaceae | Incarvillea | mairei | Not Specified |

Ecological Contexts of this compound Production

The production of secondary metabolites like this compound in plants is often linked to their interactions with the environment. These compounds can play crucial roles in defense against herbivores, pathogens, or competing plants. mdpi.comfrontiersin.org In the case of Digitalis obscura, extracts containing rengyolone have demonstrated significant antifeedant effects against the aphid Myzus persicae. mdpi.com This suggests a potential defensive role for the compound in protecting the plant from insect predation.

Methodologies for Isolation and Purification of this compound

Extraction Protocols

The initial step in isolating this compound from its plant sources typically involves solvent extraction. In the pioneering work on Forsythia suspensa fruits, a methanol (B129727) extract was prepared from 1.0 kg of the dried material, yielding 109 g of crude extract. cdnsciencepub.com This crude extract was then further partitioned. A common method involves suspending the initial extract in water and performing successive extractions with solvents of increasing polarity. For instance, the methanol extract of F. suspensa was partitioned between water and ethyl acetate (B1210297) (AcOEt), followed by n-butanol (BuOH), to separate compounds based on their solubility. cdnsciencepub.com Similarly, an ethanolic extract of fresh Digitalis obscura was partitioned to yield a chloroform (B151607) (CHCl₃) soluble fraction from which rengyolone was obtained. mdpi.com

Table 2: Example of an Extraction Protocol for this compound from Forsythia suspensa

| Step | Procedure | Solvent(s) | Input Material | Output |

|---|---|---|---|---|

| 1 | Extraction | Methanol | 1.0 kg F. suspensa fruits | 109 g crude extract |

| 2 | Partitioning | Ethyl Acetate & Water | 109 g crude extract | 45 g AcOEt soluble fraction |

Chromatographic Separation Techniques

Following initial extraction and partitioning, chromatographic techniques are essential for the purification of this compound from the complex mixture of plant metabolites. Column chromatography is a principal method used. In early studies, a crude fraction from Forsythia suspensa was subjected to chromatography on a Sephadex LH-20 column, with methanol used as the eluent. cdnsciencepub.com This step was crucial for separating different compounds, and repeated chromatography on the same column material led to the isolation of pure rengyolone (120 mg). cdnsciencepub.com Silica (B1680970) gel column chromatography is another widely used technique for purification. cdnsciencepub.commdpi.com The selection of the stationary phase (e.g., Sephadex, silica gel) and the mobile phase (eluting solvent) is critical for achieving effective separation.

Initial Research on Structural Elucidation of this compound

The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic methods. The initial research by Endo and Hikino in 1984 provided key data that established its novel cyclohexylethane framework. cdnsciencepub.comcdnsciencepub.com

Mass spectrometry (MS) was used to determine the molecular mass and formula. High-resolution mass spectrometry of rengyolone showed a molecular ion peak (M+) at m/e 154, corresponding to the molecular formula C₈H₁₀O₃. cdnsciencepub.comnih.gov Key fragment ions at m/e 137 (M - OH) and 110 (M - C₂H₄OH) provided initial clues about the functional groups present. cdnsciencepub.com

Infrared (IR) spectroscopy indicated the presence of a hydroxyl group (–OH) with a broad absorption band around 3420 cm⁻¹ and a conjugated carbonyl group (C=O) at approximately 1680 cm⁻¹. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in assembling the final structure.

¹H NMR (Proton NMR): The spectrum in deuterochloroform (CDCl₃) revealed signals corresponding to specific protons in the molecule. Key signals included multiplets for methylene (B1212753) protons, a signal for a proton adjacent to the hydroxyl group, and characteristic signals for vinyl protons in a cyclohexene (B86901) ring system (δ 5.95 (d) and 6.74 (dd)), confirming the presence of a double bond within the ring. cdnsciencepub.com

¹³C NMR (Carbon NMR): This technique provided information on the carbon skeleton of the molecule, confirming the presence of eight carbon atoms and identifying the types of carbons (e.g., carbonyl, olefinic, alcohol-bearing).

The specific optical rotation value, [α]D +0.26° (in methanol), established the compound as the dextrorotatory, or (+), enantiomer. cdnsciencepub.com This comprehensive spectroscopic analysis allowed for the unambiguous assignment of the structure of this compound as a novel natural product. cdnsciencepub.com

Table 3: Key Spectroscopic Data for the Structural Elucidation of this compound

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| Mass Spectrometry (MS) | M⁺ at m/e 154; Fragments at 137, 110 | Molecular Formula: C₈H₁₀O₃; Loss of OH and C₂H₄OH groups | cdnsciencepub.comnih.gov |

| Infrared (IR) Spectroscopy | Bands at ~3420 cm⁻¹ and ~1680 cm⁻¹ | Presence of hydroxyl (–OH) and conjugated carbonyl (C=O) groups | cdnsciencepub.com |

| ¹H NMR Spectroscopy | Signals at δ 5.95 (d) and 6.74 (dd) | Vinyl protons in a cyclohexene ring | cdnsciencepub.com |

The Chemical Profile of this compound

This compound is a naturally occurring cyclohexylethane derivative that has been the subject of chemical research. This article focuses on the isolation and structural characterization of this compound, detailing the scientific methods used to identify its structure and determine its stereochemistry.

Chemical Synthesis and Derivatization of + Rengyolone

Total Synthesis Strategies for (+)-Rengyolone

The total synthesis of rengyolone has been approached from various starting materials, employing different strategic disconnections and methodologies to achieve the target structure, either as a racemate or as the naturally occurring enantiomer.

The retrosynthetic analysis of rengyolone typically simplifies the molecule to more fundamental and readily available precursors. Two primary strategies have emerged from these analyses.

One common disconnection strategy traces (±)-rengyolone back to a p-quinol intermediate. This intermediate is envisioned to arise from the dearomatization of a simple, achiral phenolic precursor such as tyrosol (p-hydroxyphenylethanol). pkusz.edu.cn The forward synthesis involves the dearomatization of a protected tyrosol derivative to generate the key p-quinol, which then undergoes an intramolecular conjugate addition to construct the characteristic dihydrobenzofuranone core of rengyolone. pkusz.edu.cn

A second key retrosynthetic approach is crucial for the asymmetric synthesis of this compound. This strategy disconnects the target molecule to a chiral, non-racemic cyclohexane (B81311) building block, often referred to as a chiron. researchgate.netresearchgate.net This chiral synthon, which can be prepared from p-benzoquinone, already contains the necessary stereochemical information, guiding the formation of the final product with the correct absolute configuration. researchgate.netresearchgate.net

Achieving the correct stereochemistry at the single chiral center of this compound is a key challenge addressed by stereoselective and enantioselective synthesis.

The first successful enantioselective synthesis of this compound utilized a chiral pool strategy. It commenced from an enantiomerically pure monoketal of p-benzoquinone, which serves as a chiral building block. researchgate.netresearchgate.netacs.org This approach ensures that the stereocenter is set from the beginning of the synthetic sequence.

Other asymmetric syntheses have also been reported, employing different methods to induce chirality. acs.org These can include the use of chiral catalysts in key bond-forming reactions. While several syntheses produce racemic (±)-rengyolone, which is valuable for the subsequent synthesis of other racemic natural products like incarviditone and incarvilleatone, enantioselective routes are essential for accessing the specific (+)-enantiomer found in nature. springernature.comacs.orgbeilstein-journals.org Methodologies developed for the synthesis of structurally related compounds, such as the cleroindicins, which have involved chiral phosphoric acid catalysis or stereocontrolled epoxidations, represent a potential toolbox for future enantioselective syntheses of rengyolone. researchgate.netnih.gov

Several distinct synthetic routes to rengyolone have been documented, each with its own advantages regarding starting materials, scalability, and stereochemical outcome.

| Route | Starting Material | Key Features | Product | Reference(s) |

| Phenol Dearomatization | Tyrosol | A scalable 3-step sequence involving protection, oxidative dearomatization (e.g., with PIDA), and deprotection/cyclization. | (±)-Rengyolone | pkusz.edu.cn, acs.org |

| Chiral Pool Synthesis | p-Benzoquinone | Employs an enantiopure monoketal derivative as a chiral building block to establish absolute stereocontrol. | This compound | researchgate.net, researchgate.net |

| Biomimetic Synthesis | p-Hydroxyphenylethanol (Tyrosol) | Involves photochemical oxygenation to a dienone alcohol which undergoes spontaneous cyclization. | (±)-Rengyolone | researchgate.net |

The route starting from tyrosol is noted for its practicality and has been used to produce multigram quantities of racemic rengyolone. pkusz.edu.cnacs.org In contrast, the route beginning with p-benzoquinone is pivotal for obtaining the enantiomerically pure (+)-form. researchgate.netresearchgate.net The selection of a particular route is therefore dictated by the desired stereochemistry of the final product. Following its synthesis, rengyolone often serves as a monomer for biomimetic dimerizations to produce more complex molecules. pkusz.edu.cnacs.orgnih.gov

The principles of green and efficient chemistry, particularly step and atom economy, provide a framework for evaluating the elegance and practicality of a synthetic route. stanford.edunih.govskpharmteco.com

Atom Economy : Coined by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. skpharmteco.comjk-sci.com Reactions with high atom economy, such as additions and cycloadditions, are considered "greener" as they generate less waste. nih.govjk-sci.com Synthetic routes to rengyolone that utilize catalytic reagents over stoichiometric ones and favor addition reactions are more atom-economical. researchgate.net For example, the dimerization of rengyolone can be promoted by substoichiometric amounts of a base, improving efficiency. pkusz.edu.cn The ideal synthesis combines pot, atom, and step economy (PASE) to create the most sustainable and efficient route. whiterose.ac.uk

Partial Synthesis and Analogue Generation

Beyond its total synthesis, rengyolone is a valuable starting point for the partial synthesis of other natural products and the generation of novel structural analogues.

This compound and its racemic counterpart are key building blocks in the construction of more elaborate molecular architectures.

Dimeric Natural Products : Racemic rengyolone is a monomer in the biomimetic synthesis of the dimeric natural products (±)-incarvilleatone and (±)-incarviditone. pkusz.edu.cnacs.orgnih.gov The treatment of (±)-rengyolone with a base such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) can trigger a stereoselective dimerization, yielding the heterochiral dimer (incarvilleatone) and the homochiral dimer (incarviditone) in a single reaction vessel. pkusz.edu.cnbeilstein-journals.org

Analogue Generation via Crossed-Dimerization : Efforts have been made to expand the structural diversity of rengyolone-based molecules through crossed-dimerization reactions. An attempt to synthesize an analogue of incargranine A involved reacting rengyolone with an N-aryl-2,5-dihydropyrrole derivative. rsc.org However, the reaction was found to be inefficient, indicating that rengyolone's reactivity can be a limiting factor in certain synthetic designs for analogue generation. rsc.org

Related Cyclohexadienone Structures : Rengyolone shares structural motifs with other natural products, notably the cleroindicins. nih.gov In fact, another name for racemic cleroindicin F is rengyolone. nih.gov The synthetic strategies developed for the cleroindicin family provide valuable insights and potential methodologies that could be adapted for the synthesis of new rengyolone derivatives.

Exploration of Novel Synthetic Methodologies for this compound Scaffolds

The synthesis of the rengyolone scaffold has been a subject of significant interest, leading to the development of several innovative methodologies. A landmark achievement in this area was the first asymmetric synthesis of this compound. researchgate.netnih.gov This approach utilized an enantiopure monoketal of p-benzoquinone as a readily available starting material. researchgate.net This chiron-based strategy not only provided access to this compound but also to a variety of other cyclohexane chirons, highlighting its utility for creating diverse and complex molecular architectures. researchgate.netnih.gov

These dimerization reactions are remarkable examples of domino sequences. The formation of (±)-incarviditone proceeds through a homochiral dimerization involving a domino oxa-Michael/Michael sequence. medchemexpress.comresearchgate.net In contrast, (±)-incarvilleatone is formed via a heterochiral dimerization, which follows a more complex domino oxa-Michael/Michael/aldol reaction cascade. researchgate.netscispace.com Further methodological advancements include the use of an accelerated Rauhut–Currier intermolecular dimerization of (±)-rengyolone, catalyzed by tetrabutylammonium (B224687) fluoride (B91410) (TBAF), to generate a key heterodimeric intermediate en route to (±)-incarvilleatone. beilstein-journals.org These biomimetic strategies are highly efficient, often proceeding in a single pot and dramatically simplifying the construction of intricate polycyclic systems from the simpler rengyolone monomer. nih.govresearchgate.net

Table 1: Example of a Scalable Synthetic Route to (±)-Rengyolone This interactive table summarizes a key multi-gram synthesis methodology.

| Step | Starting Material | Reagents | Product | Overall Yield | Reference |

|---|---|---|---|---|---|

| 1 | 4-(2-hydroxyethyl)phenol | TBSCl, Imidazole | TBS-protected phenol | - | scispace.com |

| 2 | TBS-protected phenol | PhI(OAc)2, MeOH | Dearomatized intermediate | - | scispace.com |

Synthetic Modifications for Chemical Probe Development

To investigate the biological mechanisms of action of natural products like this compound, chemical probes are indispensable tools. These probes are specially designed analogues that incorporate functional handles for detection or interaction with biological macromolecules. The development of such probes typically involves the synthesis of bioconjugatable analogues and tagged variants.

Bioconjugatable analogues are derivatives of a parent molecule that have been modified to include a reactive group, enabling them to be covalently linked to other molecules, such as fluorescent dyes, affinity tags, or surfaces. A premier method for achieving this is "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). dovepress.comwikipedia.org This reaction forms a stable triazole linkage between a molecule bearing an azide (B81097) and another with a terminal alkyne. dovepress.com

For this compound, its structure features a primary alcohol on the side chain, which serves as an ideal site for modification. This alcohol can be readily converted into an azide or an alkyne-containing ether or ester. For instance, an alkyne handle could be introduced by reacting this compound with propargyl bromide. The resulting alkyne-modified rengyolone would be a versatile bioconjugatable analogue, ready to be "clicked" onto an azide-modified tag (e.g., biotin-azide or a fluorescent-azide) for various biological applications. While this represents a standard and powerful strategy in chemical biology, specific literature detailing the synthesis of such click-ready rengyolone analogues is not yet prominent. nih.gov

Identifying the specific cellular proteins that a bioactive molecule interacts with is a critical step in understanding its function. researchgate.net Tagged variants of this compound can be synthesized to facilitate this process, primarily through affinity purification or photoaffinity labeling.

Affinity-Based Probes: An affinity tag, such as biotin (B1667282), can be attached to the rengyolone scaffold. The high-affinity interaction between biotin and streptavidin can then be exploited to "pull down" protein targets that have bound to the biotinylated rengyolone from a cell lysate. nih.gov The synthesis of a biotinylated rengyolone probe could be achieved by coupling biotin, or a linker-equipped version of it, to the primary alcohol of rengyolone.

Photoaffinity Labeling (PAL) Probes: A more advanced approach involves creating a photo-activatable probe. biorxiv.org These probes incorporate a photoreactive group, such as a diazirine, which upon exposure to UV light generates a highly reactive carbene. sigmaaldrich.com This carbene can form a covalent bond with any nearby molecule, thus irreversibly linking the probe to its binding partner. sigmaaldrich.com A photo-rengyolone probe would also typically include an enrichment handle, like an alkyne, allowing for the subsequent attachment of biotin via click chemistry for purification of the cross-linked protein-probe complexes. biorxiv.org The design of such a probe for rengyolone would involve attaching a linker containing both a diazirine and an alkyne group to its primary alcohol. Although these techniques are well-established for other natural products, the generation of tagged rengyolone variants for target identification remains an area for future investigation. biorxiv.orgacs.org

Table 2: Components of a Hypothetical Photoaffinity Probe Based on this compound This interactive table breaks down the functional parts of an advanced chemical probe.

| Component | Function | Example Moiety | Rationale for Use |

|---|---|---|---|

| Parent Scaffold | Binds to the biological target(s) | This compound | The core structure responsible for the biological activity under investigation. |

| Photoreactive Group | Forms a covalent bond with the target upon UV activation | Diazirine | Provides a permanent link to the target protein, enabling stringent purification. sigmaaldrich.com |

| Enrichment Handle | Allows for purification of the probe-target complex | Terminal Alkyne | Enables attachment of a biotin tag via click chemistry for subsequent streptavidin affinity chromatography. biorxiv.org |

In Vitro and Cellular Biological Investigations of + Rengyolone

Mechanisms of Cellular Interaction and Uptake

The precise mechanisms by which (+)-rengyolone interacts with and is taken up by cells have not yet been extensively detailed in scientific literature. Generally, the transport of small molecules across the plasma membrane can occur through passive mechanisms, such as simple or facilitated diffusion, or via active transport, which requires energy. khanacademy.orgnih.gov Simple diffusion involves the direct passage of small, relatively hydrophobic molecules across the lipid bilayer, driven by the concentration gradient. nih.gov Given the molecular characteristics of this compound, it is plausible that passive diffusion contributes to its entry into cells, although this has not been experimentally confirmed. Studies specifically investigating the roles of carrier proteins (facilitated diffusion) or energy-dependent transporters (active transport) in the cellular uptake of this compound are currently lacking.

Modulation of Cellular Pathways and Signaling Networks

This compound has been shown to modulate several cellular pathways and signaling networks, which are critical in processes such as cell survival, inflammation, and pigmentation.

The effects of this compound on cell proliferation and viability have been noted in specific contexts. In a study focused on its effects on melanogenesis, rengyolone was found to not exhibit cytotoxicity in melan-a cells at concentrations up to 65 µM, a concentration at which it effectively inhibited melanin (B1238610) synthesis. This suggests that its biological effects in this model are not due to a general toxic effect on the cells.

However, comprehensive studies detailing the cytotoxic and anti-proliferative effects of this compound across a broad range of research models, particularly various cancer cell lines, are not extensively available in the current literature. Therefore, a comprehensive data table of IC50 values for its effect on cell viability cannot be provided at this time.

Research has indicated that this compound can influence apoptotic pathways. Specifically, it has been shown to inhibit apoptosis induced by the chemotherapeutic agent etoposide (B1684455) in U937 human leukemia cells. This anti-apoptotic effect is mediated through the downregulation of caspases. The expression of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of caspase-3, were dose-dependently inhibited by rengyolone.

Table 1: Effect of this compound on Apoptotic Pathways

| Cell Line | Inducing Agent | Target | Effect | IC50 Value |

|---|---|---|---|---|

| U937 | Etoposide | Caspase-3 | Inhibition | 38.96 µM |

Conversely, there is currently no available scientific literature describing the impact of this compound on autophagic pathways. Key proteins involved in autophagy, such as Beclin-1 and the conversion of LC3-I to LC3-II, have not been studied in the context of rengyolone treatment. nih.govnih.gov

This compound demonstrates significant anti-inflammatory properties at the cellular level. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, rengyolone strongly inhibits the production of the pro-inflammatory mediator nitric oxide (NO) and the cytokine tumor necrosis factor-alpha (TNF-α). nih.gov This inhibition is a result of the downregulation of inducible nitric oxide synthase (iNOS) gene expression. nih.gov

The mechanism underlying these anti-inflammatory effects involves the modulation of key signaling networks. Rengyolone has been found to inhibit the activation of nuclear factor-kappaB (NF-κB), a critical transcription factor in the inflammatory response. nih.gov This is achieved by preventing the degradation of the inhibitory protein IκBα. Additionally, rengyolone inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK), another important component of the inflammatory signaling cascade. nih.gov The coordinated inhibition of both the NF-κB and p38 MAPK pathways leads to the observed reduction in inflammatory mediators. nih.gov

Table 2: Anti-inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Cells

| Inflammatory Mediator/Target | Effect | Underlying Mechanism |

|---|---|---|

| Nitric Oxide (NO) | Strong Inhibition | Inhibition of iNOS expression |

| Tumor Necrosis Factor-alpha (TNF-α) | Strong Inhibition | Blockade of NF-κB and p38 MAPK activation |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of gene expression | Blockade of NF-κB and p38 MAPK activation |

| Nuclear Factor-kappaB (NF-κB) | Inhibition of activation | Inhibition of IκBα degradation |

The modulation of oxidative stress pathways by this compound is closely linked to its anti-inflammatory activities. A primary source of oxidative stress during inflammation is the overproduction of reactive nitrogen species, such as nitric oxide (NO), by the enzyme iNOS. By inhibiting the expression of iNOS, rengyolone directly reduces the production of this free radical, thereby mitigating oxidative stress. nih.gov

Furthermore, the NF-κB and p38 MAPK signaling pathways, which are inhibited by rengyolone, are known to be activated by and contribute to oxidative stress. While direct studies on rengyolone's effect on other oxidative stress markers (e.g., reactive oxygen species, lipid peroxidation) or antioxidant response pathways (e.g., the Nrf2 pathway) are limited, its ability to suppress iNOS provides clear evidence of its capacity to modulate oxidative stress at the cellular level.

This compound has been identified as an inhibitor of melanogenesis. In melan-a cells, a non-tumorigenic mouse melanocyte cell line, rengyolone was shown to potently inhibit melanin synthesis with an IC50 value of 65 µM. This effect was observed without any associated cytotoxicity.

The primary mechanism for this inhibition of melanin production is the reduction in the protein expression of tyrosinase, the rate-limiting enzyme in the melanogenesis pathway. By decreasing the amount of tyrosinase, rengyolone effectively curtails the synthesis of melanin. These findings suggest that rengyolone acts as a regulator of melanogenic enzyme expression.

Table 3: Effects of this compound on Melanogenesis

| Cell Line | Process/Target | Effect | IC50 Value |

|---|---|---|---|

| Melan-a cells | Melanogenesis | Potent Inhibition | 65 µM |

Interactions with Specific Biological Macromolecules

The biological activity of this compound at the cellular level is underpinned by its interactions with specific macromolecules, which can modulate key signaling pathways involved in inflammation and other cellular processes.

Enzyme Inhibition or Activation Studies (e.g., p38 MAP kinase, NF-κB, tyrosinase)

Research has shown that this compound can exert its anti-inflammatory effects by targeting components of crucial inflammatory signaling cascades. Specifically, it has been found to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and the activation of nuclear factor-kappaB (NF-κB) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov

The p38 MAPK pathway is a key transducer of inflammatory and stress signals, while NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov By inhibiting the degradation of the inhibitory factor-kappaBα (IκBα), this compound prevents the nuclear translocation and DNA binding activity of NF-κB. nih.gov This blockade of p38 MAPK and NF-κB activation ultimately leads to a significant reduction in the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.gov

The inhibitory effects of this compound on these key inflammatory enzymes are summarized in the table below.

| Target Enzyme | Cell Line | Stimulant | Observed Effect of this compound | Downstream Consequences | Reference |

| p38 MAP kinase | RAW 264.7 | LPS | Inhibition of phosphorylation | Reduced activation of downstream signaling | nih.gov |

| NF-κB | RAW 264.7 | LPS | Inhibition of DNA binding activity | Decreased expression of iNOS and COX-2 | nih.gov |

Receptor Binding and Ligand-Target Interactions

The interaction between a ligand, such as a small molecule like this compound, and its receptor is a fundamental process in cellular communication that can trigger a cascade of intracellular events. genextgenomics.com These interactions are characterized by their specificity, affinity, and reversibility, which collectively determine the physiological or therapeutic outcome. genextgenomics.com While specific receptor binding studies for this compound are not extensively detailed in the currently available literature, its ability to modulate intracellular signaling pathways, such as the p38 MAPK and NF-κB pathways, suggests an interaction with upstream receptors or cellular components that initiate these cascades. nih.gov

Ligand-receptor interactions can be highly diverse, ranging from the binding of small molecules to protein targets to more complex interactions involving multiple proteins. nih.govfrontiersin.org The study of these interactions is crucial for understanding the mechanism of action of therapeutic compounds. nih.gov Techniques such as docking simulations can be employed to predict the binding states and potential interaction sites of a ligand with its target receptor. mdpi.com For instance, simulations have been used to understand the off-target binding of drugs like mirabegron (B1684304) to adrenoceptors by identifying key amino acid residues involved in the interaction. mdpi.com Future research employing such methodologies could elucidate the specific receptor targets of this compound and provide a more detailed understanding of its molecular interactions.

DNA/RNA Interactions

The interaction of small molecules with nucleic acids, such as DNA and RNA, can have profound effects on fundamental cellular processes including replication, transcription, and translation. nih.govmassbio.org These interactions can be highly specific, with ligands recognizing particular sequences or structural motifs within the nucleic acid. mdpi.com Some small molecules can bind to the grooves of DNA or intercalate between base pairs, while others may interact with specific RNA structures like G-quadruplexes or binding pockets. mdpi.comnih.gov

Currently, there is a lack of specific studies in the reviewed literature that investigate the direct interaction of this compound with DNA or RNA. Research in this area often employs techniques like affinity purification, electrophoretic mobility shift assays (EMSA), and mass spectrometry to identify and characterize nucleic acid-binding proteins and small molecules. nih.gov The field of protein-DNA/RNA interactions is a rapidly expanding area of research with significant therapeutic potential. massbio.org Future investigations could explore whether this compound has any affinity for nucleic acids or if its observed biological effects are mediated indirectly through its influence on proteins that regulate gene expression.

Phenotypic Screening and High-Throughput Research Applications

Phenotypic screening has emerged as a powerful strategy in drug discovery, enabling the identification of compounds that modulate a specific cellular or organismal phenotype without prior knowledge of the molecular target. nih.govtechnologynetworks.com This approach is particularly valuable for discovering compounds with novel mechanisms of action. nih.gov

Identification of Novel Biological Activities in Cell-Based Assays

Cell-based assays are a cornerstone of phenotypic screening, allowing for the evaluation of a compound's effect on various cellular processes in a physiologically relevant context. nih.govpharmaron.com These assays can range from simple 2D monolayer cultures to more complex 3D organoid models that better mimic tissue architecture. technologynetworks.com High-throughput screening (HTS) of large compound libraries using these assays can identify "hits" that produce a desired phenotypic change, such as the inhibition of cancer cell proliferation or the modulation of immune cell function. biorxiv.orgbiorxiv.org

While specific high-throughput screening campaigns involving this compound are not detailed in the provided search results, its known anti-inflammatory properties make it a candidate for inclusion in screens designed to identify novel modulators of inflammation or related pathways. nih.gov The development of novel cell-based assays, such as those for monitoring bone remodeling or glucocorticoid receptor activity, continuously expands the possibilities for discovering new biological activities of existing compounds. nih.govnih.gov

Utilization as a Chemical Probe in Cell Biology Research

A chemical probe is a small molecule with a well-defined mechanism of action that can be used to study a specific biological process or protein function in a cellular context. nih.govtudelft.nl These probes are invaluable tools for dissecting complex cellular pathways and validating potential drug targets. nih.gov For a compound to be considered a good chemical probe, it should ideally be potent, selective, and have known interactions with its target. tudelft.nl

Given that this compound has been shown to inhibit the p38 MAPK and NF-κB pathways, it has the potential to be utilized as a chemical probe to investigate the roles of these pathways in various cellular phenomena. nih.gov For example, it could be used in studies to explore the downstream consequences of inhibiting these pathways in different cell types or disease models. The development of fluorogenic probes and advanced imaging techniques further enhances the utility of chemical probes by allowing for the real-time visualization of their interactions and effects within living cells. tudelft.nlyoutube.com

In Vivo Pharmacological and Mechanistic Studies of + Rengyolone Pre Clinical Models

Pharmacokinetic Research in Animal Models (e.g., ADME studies)

Comprehensive in vivo pharmacokinetic data, including detailed Absorption, Distribution, Metabolism, and Excretion (ADME) studies, for (+)-Rengyolone are not extensively detailed in the currently available scientific literature. Pharmacokinetic studies on Forsythiae Fructus, a natural source of rengyolone, have often concentrated on other constituent compounds, such as forsythiaside. nih.gov

In general, preclinical ADME studies in animal models are fundamental to drug development. nih.govmhmedical.com These studies utilize animal models, such as rodents, to quantitatively assess how a compound is absorbed into the bloodstream, distributed to various tissues, chemically altered by metabolic processes, and ultimately eliminated from the body. criver.comnih.govyoutube.com Such research typically involves administering the compound through various routes (e.g., oral, intravenous) and analyzing samples like blood, urine, feces, and tissues over time to determine key pharmacokinetic parameters. criver.combioivt.com While specific studies for this compound are sparse, related research on other natural compounds demonstrates the standard methodologies employed. frontiersin.org

Evaluation of Biological Activities in Animal Models

The biological effects of this compound have been assessed in various animal models, demonstrating its potential in modulating specific physiological and pathological processes.

This compound has been evaluated in several key preclinical models that mimic human disease states.

Inflammation and Neuropathic Pain Models: The compound's activity was investigated in a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve. koreascience.krbslonline.orgbslonline.org This model is widely used to study chronic pain and neuro-inflammatory processes. bslonline.org

Zebrafish Pigmentation Models: The zebrafish (Danio rerio) has been employed as an in vivo model to assess the anti-melanogenic activity of this compound. academicjournals.org The transparency and rapid development of zebrafish embryos make them a suitable system for observing pigmentation changes phenotypically. researchgate.netmdpi.com This model is considered a novel and reliable alternative to mammalian models for screening depigmenting agents. academicjournals.orgmdpi.com

Xenograft Models: While some in silico and in vitro findings suggest that rengyolone may possess anticancer properties, specific in vivo studies using xenograft models—where human tumor cells are implanted into immunocompromised animals—to evaluate this compound's efficacy are not detailed in the reviewed literature. researchgate.netxenograft.net

In these animal models, this compound elicited measurable biological responses and modulated key biomarkers associated with the targeted conditions.

In the rat neuropathic pain model, administration of rengyolone resulted in a significant reduction in pain-related behaviors. koreascience.krbslonline.org Specifically, it ameliorated mechanical allodynia (pain response to a non-painful stimulus) and sensitivity to cold stimuli. koreascience.kr This was accompanied by modulation of specific molecular biomarkers within the nervous tissue. A notable finding was the significant reduction of Nerve Growth Factor (NGF) mRNA expression in the sciatic nerves of the rengyolone-treated group compared to the control group. koreascience.krbslonline.org Conversely, the expression of Cyclin-dependent kinase 2 (Cdc2) mRNA was observed to be increased. koreascience.krbslonline.org

| Animal Model | Observed Biological Response | Biomarker Modulated | Effect on Biomarker |

|---|---|---|---|

| Rat (Neuropathic Pain Model) | Reduced mechanical and cold pain sensitivity | Nerve Growth Factor (NGF) mRNA | Decreased |

| Rat (Neuropathic Pain Model) | Reduced mechanical and cold pain sensitivity | Cyclin-dependent kinase 2 (Cdc2) mRNA | Increased |

| Zebrafish (Pigmentation Model) | Inhibition of body pigmentation | Melanin (B1238610) Content | Decreased |

| Zebrafish (Pigmentation Model) | Inhibition of body pigmentation | Tyrosinase Activity | Decreased |

Target Validation and Mechanistic Elucidation in In Vivo Systems

In vivo studies provide a platform to confirm the relevance of molecular targets identified in simpler in vitro systems and to trace their downstream consequences in a whole organism. ddtjournal.comnih.gov

Research conducted in cell cultures (in vitro) has shown that rengyolone can inhibit the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide by down-regulating the activity of Nuclear Factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK). bslonline.orgmdpi.com The anti-inflammatory and pain-relieving effects observed in the rat neuropathic pain model, particularly the reduction in NGF, are consistent with the inhibition of these pro-inflammatory signaling pathways in a living system. koreascience.kr

Similarly, while rengyolone did not inhibit mushroom tyrosinase directly in an in vitro assay, it did inhibit melanin production in murine melanocytes and in the in vivo zebrafish model. researchgate.netnih.gov This suggests its mechanism of action in a biological system is not through direct enzyme inhibition but rather by regulating the expression of melanogenic enzymes like tyrosinase. nih.gov This highlights the importance of in vivo models for validating the true biological mechanism.

The modulation of biomarkers in animal models provides insight into the downstream signaling cascades affected by this compound.

In the sciatic nerve tissue of rats, the observed decrease in NGF mRNA expression is a significant downstream effect. koreascience.krbslonline.org NGF is a key neurotrophin involved in pain signaling, and its reduction is thought to be directly involved in the analgesic effect of rengyolone. koreascience.kr This points to the compound's ability to interfere with the signaling pathways that regulate NGF transcription in response to nerve injury.

Structure Activity Relationship Sar Studies of + Rengyolone and Its Analogues

Identification of Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger or block its biological response. mdpi.comjapsonline.com For (+)-rengyolone, the key pharmacophoric features responsible for its anti-inflammatory and antioxidant activities are believed to be centered around its distinct chemical architecture. nih.gov

The primary features include:

A Hydrogen Bond Donor: The secondary hydroxyl (-OH) group on the cyclohexenone ring is a critical hydrogen bond donor. This feature is common in many bioactive natural products and is often involved in key interactions with amino acid residues in enzyme active sites. researchgate.net

A Hydrogen Bond Acceptor/Electron-Rich Region: The carbonyl group (C=O) of the cyclohexenone ring acts as a hydrogen bond acceptor. The conjugated system of the enone also creates an electron-rich region that can participate in various non-covalent interactions.

A Hydrophobic Scaffold: The cyclohexane (B81311) ring provides a rigid, hydrophobic scaffold that dictates the spatial orientation of the functional groups and facilitates van der Waals interactions within the target's binding pocket.

These elements, particularly the α,β-unsaturated ketone system and the hydroxyl group, constitute the fundamental pharmacophore of rengyolone, essential for its biological activities. mdpi.comnih.gov Studies on similar compounds suggest that the relative positioning of these groups is crucial for activity. mdpi.com

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, as enantiomers can exhibit different interactions with chiral biological targets such as enzymes and receptors. springernature.com The specific three-dimensional arrangement of atoms in this compound is critical for its biological function.

Research on the dimerization of racemic (±)-rengyolone highlights the importance of its stereochemistry. The dimerization process is highly selective:

Homochiral dimerization , where one enantiomer of rengyolone reacts only with another molecule of the same enantiomer, leads to the formation of (±)-incarviditone. springernature.com

Heterochiral dimerization , where one enantiomer reacts with its opposite enantiomer, results in the formation of (±)-incarvilleatone. springernature.com

This demonstrates that the stereocenter in rengyolone dictates its chemical reactivity and how it interacts with other molecules. Consequently, an asymmetric synthesis using enantiomerically pure this compound would be necessary to produce a specific, enantiomerically pure dimer. springernature.com Although direct comparative studies on the biological activities of this compound versus (-)-rengyolone are not extensively detailed in the available literature, the differential reactivity of its enantiomers strongly suggests that they would also have distinct biological activities. springernature.com The synthesis of enantiopure this compound has been achieved, paving the way for such comparative biological evaluations. researchgate.net

Systematic Modification of Key Structural Motifs and Resulting Biological Effects

The hydroxyl (-OH) group is a primary target for modification due to its significant role in forming hydrogen bonds and influencing solubility. ustc.edu.cnlibretexts.org Modifications can include acetylation, methylation, or replacement with other functional groups. nih.gov

A key example of this is the relationship between rengyolone and its naturally occurring analogue, hallerone. Hallerone is an acetylated derivative of a rengyolone precursor. ugr.es Comparing the biological activities of rengyolone and hallerone provides direct insight into the effect of modifying this hydroxyl group. For instance, in studies of antioxidant activity, both compounds show the ability to scavenge superoxide (B77818) radicals and inhibit reactive oxygen species (ROS) production, but with different potencies. nih.govresearchgate.net This suggests that while the hydroxyl group is important, its modification into an ester, like in hallerone, retains but modulates the antioxidant capacity.

| Compound | Modification | Superoxide Scavenging Activity (IC50 µM) researchgate.net | Effect on H2O2-induced ROS Production nih.gov |

|---|---|---|---|

| Rengyolone | -OH group | 117.0 ± 2.2 | Inhibitory |

| Hallerone | Acetylated -OH precursor | 126.3 ± 1.2 | Inhibitory |

The cyclohexenone ring is a fundamental part of rengyolone's structure. Its rigidity and the presence of the α,β-unsaturated ketone are critical for activity. Modifications to this ring system, such as altering its size, saturation, or substituting atoms within the ring, can have profound effects on biological activity. core.ac.uk

While specific studies detailing the systematic modification of the rengyolone ring are limited, SAR principles suggest that:

Saturation: Reduction of the double bond in the enone system would likely decrease or eliminate certain biological activities, as this motif is often a Michael acceptor, capable of forming covalent bonds with biological nucleophiles (e.g., cysteine residues in enzymes).

Ring Size: Expanding or contracting the six-membered ring would alter the conformation and the spatial relationship between the ketone and hydroxyl groups, likely impacting target binding and activity.

Aromatization: Converting the cyclohexenone ring to a phenolic ring would create a different class of compound (a phenol) and would significantly change its chemical properties and biological targets.

The ethyl side chain of rengyolone, while seemingly simple, can also be a target for modification to fine-tune the molecule's properties. abyntek.com Alterations to this chain can influence lipophilicity, metabolic stability, and steric interactions at the binding site. biosynth.com

Potential modifications and their predicted effects include:

Chain Length: Increasing or decreasing the length of the alkyl chain could affect how deeply the molecule fits into a hydrophobic pocket of a target protein.

Introducing Functional Groups: Adding polar groups (e.g., hydroxyl, carboxyl) to the side chain could increase water solubility but might decrease cell membrane permeability. mdpi.com Conversely, adding non-polar or bulky groups could enhance hydrophobic interactions.

Cyclization: Incorporating the side chain into a new ring structure could constrain the molecule's conformation, potentially increasing its binding affinity and stability. abyntek.com

| Structural Motif | Potential Modification | Potential Effect on Biological Activity |

|---|---|---|

| Hydroxyl Group | Acetylation (e.g., Hallerone) | Modulates activity, may affect solubility/potency. researchgate.net |

| Removal or replacement | Likely loss of activity due to loss of key H-bond interaction. | |

| Ring System | Saturation of double bond | Potential loss of Michael acceptor reactivity and associated activity. |

| Change in ring size | Altered conformation, likely impacting target binding. | |

| Side Chain | Increase/decrease length | Alters lipophilicity and steric fit in binding pocket. |

| Addition of polar groups | Increases hydrophilicity, may decrease membrane permeability. |

Computational Approaches to SAR Analysis

Computational methods are powerful tools for analyzing and predicting the SAR of compounds like this compound, offering insights that can guide synthetic efforts. longdom.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. fortunejournals.com For rengyolone, docking studies could be performed using the crystal structures of inflammatory enzymes like cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX). japsonline.comnih.gov Such studies can help visualize the binding interactions, confirm the role of the pharmacophoric features (like the hydroxyl group's hydrogen bonding), and predict the binding affinity of novel analogues, prioritizing which ones to synthesize. mdpi.com For example, docking studies on dimers of rengyolone have been used to understand their formation. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures and biological activities of a series of compounds. wikipedia.orgmedcraveonline.comijnrd.org For rengyolone analogues, a QSAR model could be developed by correlating their anti-inflammatory activity with various calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties). researchcommons.org A validated QSAR model could then be used to predict the activity of virtual, not-yet-synthesized analogues, accelerating the discovery of more potent compounds. nih.gov

These computational approaches provide a rational basis for drug design, complementing experimental work and helping to elucidate the complex relationships between the structure of this compound and its biological function.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound or its analogues, and a biological target, typically a protein or enzyme. researchgate.net These methods can provide insights into the binding affinity, orientation, and specific interactions at the molecular level.

For this compound, which has demonstrated anti-inflammatory properties, a potential target for molecular docking studies could be enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). researchgate.net In a typical molecular docking study, the three-dimensional structures of this compound and its analogues would be computationally fitted into the active site of the target enzyme. The software would then calculate a docking score, which estimates the binding affinity.

Table 1: Illustrative Example of Molecular Docking Data for this compound Analogues against a Hypothetical Target

| Compound | Modification from this compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | - | -8.5 | Tyr385, Ser530 |

| Analogue 1 | Hydroxyl group at C-4 replaced by methoxy | -7.9 | Ser530 |

| Analogue 2 | Ethyl group at C-2 replaced by methyl | -8.2 | Tyr385, Arg120 |

| Analogue 3 | Saturation of the cyclohexenone double bond | -6.5 | Tyr385 |

Following molecular docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time. jscimedcentral.com These simulations model the movement of atoms and molecules, providing a more dynamic and realistic view of the binding interactions and how they might change in a physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves the development of mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov For this compound and its analogues, a QSAR study would aim to build a predictive model for a specific biological effect, such as anti-inflammatory activity.

To conduct a QSAR study, a set of this compound analogues with known biological activities would be required. For each analogue, a variety of molecular descriptors would be calculated using computational software. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Statistical methods, such as multiple linear regression or partial least squares, are then used to identify the descriptors that have the most significant correlation with the biological activity. The resulting QSAR model can be expressed as an equation:

Biological Activity = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

Table 2: Illustrative Example of a QSAR Model for the Anti-Inflammatory Activity of this compound Analogues

| Descriptor | Coefficient | Description |

| LogP | +0.5 | Lipophilicity |

| Dipole Moment | -0.2 | Polarity |

| HOMO Energy | +0.8 | Electron-donating ability |

A validated QSAR model can be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

Advanced Methodologies and Analytical Techniques in + Rengyolone Research

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the study of natural products, offering unparalleled accuracy and sensitivity for determining the elemental composition of a compound and its metabolites. nih.govresearchgate.net Unlike unit mass resolution instruments, HRMS provides high mass accuracy, which significantly improves the detection, identification, and quantification of metabolites from complex biological samples. nih.govfrontiersin.org This precision is vital in metabolomics, a field dedicated to the large-scale analysis of small molecules within a biological system. nih.gov

In the initial characterization of (+)-Rengyolone, HRMS was instrumental. The analysis of its parent compound, rengyol (B600406), displayed distinct ion peaks that helped confirm its molecular formula. cdnsciencepub.com This level of detail is critical for distinguishing between isomers and identifying novel metabolites that may not be predictable through known biotransformation pathways. frontiersin.org Modern approaches often couple HRMS with liquid chromatography (LC) and employ advanced data processing strategies, such as combining dose-response experiments with stable isotope tracing, to comprehensively identify all potential drug-related metabolites. frontiersin.orgbeilstein-journals.org

| Ion | Measured m/z | Calculated m/z | Molecular Formula |

|---|---|---|---|

| [M+H]+ | 161.1206 | 161.1203 | C₈H₁₇O₃ |

| Fragment | 142.0992 | 142.0992 | C₈H₁₄O₂ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Ligand Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of molecules like this compound in solution. copernicus.orgunibas.it Techniques such as ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise determination of the compound's connectivity and stereochemistry. cdnsciencepub.com For this compound, infrared spectroscopy indicated the presence of a hindered hydroxyl group, a finding confirmed by its lack of reaction with acetic anhydride (B1165640) in pyridine (B92270). cdnsciencepub.com

Dynamic NMR (DNMR) methods allow researchers to measure the energy barriers associated with internal motions, such as bond rotations, providing insight into the molecule's flexibility. unibas.it The analysis of chemical shifts, J-couplings, and Nuclear Overhauser Effects (NOEs) can identify the relative populations of different conformers in solution. copernicus.org This information is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape, or "bioactive conformation."

Furthermore, NMR is a powerful technique for studying protein-ligand interactions. nih.gov Methods like Saturation Transfer Difference (STD) NMR can identify which parts of a ligand are in close contact with its protein target, effectively mapping the binding epitope. biorxiv.orgrsc.org Chemical shift perturbations (CSPs), which are changes in the NMR signals of a protein or a ligand upon binding, provide information on the location of the binding site and the affinity of the interaction. biorxiv.orgspringernature.com

| Technique | Nucleus | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Inferred Structural Feature |

|---|---|---|---|---|

| ¹H NMR | H | 6.74 | J = 1.5 | Hydrogen in a quasi-equatorial orientation |

| ¹H NMR | H | 4.24 | J = 1.5 | Hydrogen in a quasi-equatorial orientation, long-range coupled to the proton at 6.74 ppm |

| ¹³C NMR | C | 209.6 | - | Carbonyl carbon (ketone) |

| ¹³C NMR | C | 79.4 | - | Carbon substituted with a hindered hydroxyl group |

X-ray Crystallography for Protein-Ligand Complex Structure Determination

Cryo-Electron Microscopy (Cryo-EM) Applications in Target Studies

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and complex biological macromolecules that are difficult to crystallize. nih.govresearchgate.net Unlike X-ray crystallography, Cryo-EM does not require crystal formation; instead, the sample is flash-frozen in a thin layer of vitreous ice, preserving the molecule in a near-native state. azonano.com This makes it an ideal method for studying membrane proteins, multi-protein complexes, and targets that exhibit conformational flexibility—all of which could be relevant to the biological activity of this compound. nih.gov

Recent advancements have pushed the resolution of Cryo-EM into the near-atomic range, allowing for detailed structural analysis and its application in structure-based drug design. nih.gov The technique can reveal how a ligand like this compound induces conformational changes in its target protein upon binding. nih.gov For example, Cryo-EM has been used to elucidate the structures of receptor tyrosine kinases, a major class of drug targets, in both active and inactive states, providing critical insights for therapeutic intervention. nih.gov This methodology holds significant promise for characterizing the interaction of this compound with its cellular targets.

Advanced Imaging Techniques for Cellular Localization and Dynamics

Understanding where a compound localizes within a cell and how it engages with its targets in a living system is crucial for pharmacological studies. Advanced imaging techniques offer the ability to visualize these processes dynamically. Modalities such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) are powerful tools for non-invasively studying biological processes in vivo. frontiersin.orgnih.gov

For a compound like this compound, these techniques could be adapted to track its biodistribution and target engagement. For instance, by labeling this compound with a positron-emitting isotope, PET imaging could be used to map its accumulation in specific tissues or organs. frontiersin.org At the cellular level, fluorescence microscopy techniques, potentially using a fluorescently tagged derivative of this compound, could reveal its subcellular localization, such as in the cytoplasm, nucleus, or specific organelles. Other methods like Diffusion-weighted MRI can provide information on tissue cellularity, which can change in response to a drug's effect, while MR spectroscopy can detect changes in the metabolic profile of tissues. nih.govvetneurochesapeake.com These advanced imaging approaches would provide a deeper understanding of the pharmacodynamics of this compound in a physiological context.

Potential Research Applications and Future Directions for + Rengyolone

(+)-Rengyolone as a Lead Compound for Chemical Biology Research

A lead compound is a chemical entity showing pharmacological or biological activity that serves as a starting point for the development of new drug candidates. taylorandfrancis.commdpi.com this compound fits this description perfectly due to its established range of biological effects. It has been shown to possess anti-inflammatory, antibacterial, and cytotoxic properties. ugr.esresearchgate.net Its anti-inflammatory action, in particular, is well-documented, with studies showing it strongly inhibits the production of key inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.govmedchemexpress.com

The mechanism behind this anti-inflammatory activity involves the downregulation of the NF-κB signaling pathway, a central regulator of inflammation. nih.govmedchemexpress.comnih.gov Specifically, rengyolone was found to inhibit the degradation of IκBα (an inhibitor of NF-κB) and the phosphorylation of p38 MAP kinase in lipopolysaccharide-stimulated RAW 264.7 cells. nih.gov This ability to modulate a critical cellular pathway makes this compound a valuable scaffold for designing more potent and selective inhibitors. Chemical biology research can leverage this natural product to synthesize derivatives and probe the intricacies of inflammatory signaling, potentially leading to new therapeutic strategies. leibniz-fmp.denih.gov

Table 1: Reported Biological Activities of this compound

| Biological Activity | Key Findings | Affected Pathway/Target | Cell Line/Model | Reference |

|---|---|---|---|---|

| Anti-inflammatory | Inhibits production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). Inhibits inducible nitric oxide synthase (iNOS) gene expression. | NF-κB, p38 MAP kinase | RAW 264.7 macrophages | nih.govmedchemexpress.com |

| Anti-inflammatory | Inhibits MDC/CCL22 expression. | STAT1 signaling pathway | HaCaT keratinocytes | researchgate.net |

| Antimicrobial | Exhibits anticandidal activity. | Not specified | Candida strains | medchemexpress.comchemicalbook.com |

| Cytotoxic | Demonstrates cytotoxic effects. | Not specified | Not specified | ugr.es |

| Nematicidal | Shows activity against the root-knot nematode Meloidogyne javanica. | Not specified | Meloidogyne javanica | ugr.esresearchgate.net |

Exploration of Novel Biological Targets and Mechanisms

While the anti-inflammatory effects of this compound via NF-κB and STAT1 inhibition are the most studied, its other reported activities suggest the existence of additional, undiscovered biological targets and mechanisms. researchgate.netmedchemexpress.com For instance, its reported antimicrobial, cytotoxic, and nematicidal activities imply that it interacts with targets and pathways distinct from those involved in inflammation. ugr.esmedchemexpress.com

Future research should focus on:

Deconvoluting its antimicrobial mechanism: Identifying the specific cellular components in Candida that are targeted by rengyolone could lead to new antifungal strategies. medchemexpress.com

Investigating its cytotoxicity: Determining the molecular basis for its cytotoxic effects could reveal novel targets for cancer research.

Exploring other potential activities: A study investigating compounds from Eurya chinensis for activity against coronaviruses included rengyolone in its panel of isolated constituents, suggesting its bioactivity might be broader than currently known. nih.gov Systematic screening of this compound against a wider array of biological targets, such as different enzymes, receptors, and ion channels, could uncover entirely new applications.

Integration of Omics Technologies in this compound Research

Modern "omics" technologies, which allow for the large-scale study of biological molecules, are indispensable for obtaining a comprehensive understanding of a compound's effects. Integrating techniques like transcriptomics, proteomics, and metabolomics into rengyolone research will be crucial for mapping its full impact on cellular biology. frontiersin.org

Transcriptomics is the study of the complete set of RNA transcripts in a cell under specific conditions. frontiersin.orglongdom.org It provides a snapshot of the genes that are actively being expressed. nih.gov By treating cells with this compound and then performing a transcriptomic analysis (e.g., using RNA-sequencing), researchers can obtain an unbiased, genome-wide view of how the compound alters gene expression.

This approach can:

Confirm known pathway modulation: Genes known to be regulated by NF-κB and STAT1 should show altered expression levels, validating the compound's activity. plos.org

Reveal novel pathway perturbations: The analysis may reveal changes in the expression of genes belonging to pathways not previously associated with rengyolone, pointing to new mechanisms of action. nih.govnih.gov

Generate new hypotheses: By identifying the full suite of genes and pathways affected by this compound, transcriptomics can generate new, testable hypotheses about its biological functions and potential therapeutic uses. frontiersin.org

This global view of gene expression changes is a powerful tool for moving beyond a single target or pathway and understanding the compound's network-level effects.

Proteomics

The study of the large-scale set of proteins (proteome) offers a powerful lens through which to understand the mechanism of action of bioactive compounds like this compound. Proteomics can reveal how a compound affects protein expression, post-translational modifications, and protein-protein interactions within a cell, providing a global view of its biological impact. nautilus.bionih.gov

Current research has identified that rengyolone exerts anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). nih.gov This inhibition is mediated through the downregulation of key signaling pathways, specifically the Nuclear Factor-kappaB (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govfrontiersin.orgbu.edu Studies have shown that rengyolone prevents the degradation of the inhibitory protein IκBα and suppresses the phosphorylation of p38 MAPK, which are critical steps in the activation of these inflammatory pathways. nih.gov Furthermore, rengyolone has been observed to suppress the expression of Interleukin-1β converting enzyme (ICE), also known as caspase-1. nih.gov

Future proteomics research on this compound could significantly expand upon these findings. High-throughput quantitative proteomics would allow for the comprehensive profiling of cellular responses to this compound treatment. nih.gov This could identify the full spectrum of protein targets, distinguishing between primary targets and downstream effects.